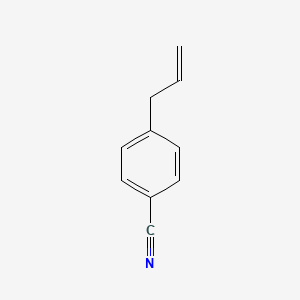

3-(4-Cyanophenyl)-1-propene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-3-9-4-6-10(8-11)7-5-9/h2,4-7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDJSHVPTSCBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431803 | |

| Record name | 4-allyl-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51980-05-3 | |

| Record name | 4-allyl-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Cyanophenyl)-1-propene

Abstract

This comprehensive technical guide details the synthesis of 3-(4-Cyanophenyl)-1-propene, a valuable building block in the development of novel therapeutics and advanced materials. This document provides a detailed exploration of the principal synthetic strategies, including the Suzuki-Miyaura coupling, the Heck reaction, and the Wittig reaction. Each method is discussed with a focus on mechanistic insights, practical considerations, and detailed experimental protocols. Furthermore, this guide includes a thorough characterization of the target molecule, supported by spectroscopic data, to ensure the highest standards of scientific integrity and reproducibility for researchers, scientists, and professionals in drug development.

Introduction and Significance

This compound, also known as 4-allylbenzonitrile, is an aromatic compound featuring a cyanophenyl group attached to an allyl chain. The presence of the reactive nitrile and alkene functionalities makes it a versatile intermediate in organic synthesis. The cyanophenyl moiety is a common pharmacophore in medicinal chemistry, known to act as a hydrogen bond acceptor or a bioisostere for other functional groups. Consequently, this compound serves as a key precursor for the synthesis of a wide range of biologically active molecules and functional materials. Its derivatives have been investigated for applications in various therapeutic areas, underscoring the importance of robust and efficient synthetic routes to this compound.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached through several established carbon-carbon bond-forming reactions. A retrosynthetic analysis reveals three primary disconnection strategies, each corresponding to a major palladium-catalyzed cross-coupling reaction or olefination reaction.

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl halides. [1]

-

Materials: 4-Bromobenzonitrile, allylboronic acid pinacol ester, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), potassium carbonate (K₂CO₃), toluene, and water.

-

Procedure:

-

To a flame-dried Schlenk flask, add 4-bromobenzonitrile (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene (5 mL) and degas the solution for 15 minutes.

-

In a separate flask, prepare a solution of potassium carbonate (2.0 mmol) in water (1 mL) and degas for 15 minutes.

-

Add the allylboronic acid pinacol ester (1.2 mmol) to the reaction flask, followed by the aqueous potassium carbonate solution.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

-

| Reagent | Molar Equiv. |

| 4-Bromobenzonitrile | 1.0 |

| Allylboronic acid pinacol ester | 1.2 |

| Pd(OAc)₂ | 0.02 |

| PPh₃ | 0.04 |

| K₂CO₃ | 2.0 |

Table 1: Reagent stoichiometry for the Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is another palladium-catalyzed carbon-carbon bond formation reaction that couples an unsaturated halide with an alkene. [2]For the synthesis of this compound, this involves the reaction of 4-bromobenzonitrile with propene gas.

Mechanism: The catalytic cycle of the Heck reaction also proceeds through oxidative addition, migratory insertion, and β-hydride elimination. [2]The Pd(0) catalyst first undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then coordinates with the alkene, followed by migratory insertion. Finally, β-hydride elimination forms the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base.

Figure 3: Simplified catalytic cycle for the Heck reaction.

Experimental Protocol: Heck Reaction

This protocol is a general procedure for the Heck reaction of aryl bromides. [1]

-

Materials: 4-Bromobenzonitrile, propene gas, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), triethylamine (Et₃N), and N,N-dimethylformamide (DMF).

-

Procedure:

-

In a pressure vessel, dissolve 4-bromobenzonitrile (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol) in DMF (5 mL).

-

Add triethylamine (1.5 mmol) to the solution.

-

Seal the vessel and purge with propene gas.

-

Pressurize the vessel with propene gas (typically 1-5 atm).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

After cooling to room temperature, carefully vent the excess propene gas.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

| Reagent | Molar Equiv. |

| 4-Bromobenzonitrile | 1.0 |

| Propene | Excess |

| Pd(OAc)₂ | 0.02 |

| PPh₃ | 0.04 |

| Et₃N | 1.5 |

Table 2: Reagent stoichiometry for the Heck reaction.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). [3]To synthesize this compound, 4-cyanobenzaldehyde is reacted with an allyl phosphonium ylide.

Mechanism: The Wittig reaction proceeds through the nucleophilic addition of the ylide to the carbonyl carbon of the aldehyde, forming a betaine intermediate. This intermediate then undergoes ring closure to form a four-membered oxaphosphetane, which subsequently decomposes to yield the alkene and triphenylphosphine oxide. [4]

Figure 4: Simplified mechanism of the Wittig reaction.

Experimental Protocol: Wittig Reaction

This protocol is a general procedure for the Wittig reaction. [3]

-

Materials: Allyltriphenylphosphonium bromide, sodium hydride (NaH) or n-butyllithium (n-BuLi), anhydrous tetrahydrofuran (THF), and 4-cyanobenzaldehyde.

-

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add allyltriphenylphosphonium bromide (1.1 mmol) and anhydrous THF (10 mL).

-

Cool the suspension to 0 °C and slowly add a strong base such as sodium hydride (1.1 mmol) or n-butyllithium (1.1 mmol).

-

Allow the mixture to stir at room temperature for 1 hour to form the ylide (a color change is typically observed).

-

Cool the reaction mixture back to 0 °C and add a solution of 4-cyanobenzaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

| Reagent | Molar Equiv. |

| 4-Cyanobenzaldehyde | 1.0 |

| Allyltriphenylphosphonium bromide | 1.1 |

| NaH or n-BuLi | 1.1 |

Table 3: Reagent stoichiometry for the Wittig reaction.

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following spectroscopic data are characteristic of the target compound.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

-

Molecular Formula: C₁₀H₉N

-

Molecular Weight: 143.19 g/mol

-

Mass Spectrum (GC-MS): A representative mass spectrum of 4-allylbenzonitrile is available in the SpectraBase database. [5]

m/z Interpretation 143 Molecular Ion [M]⁺ 142 [M-H]⁺ 116 [M-C₂H₃]⁺ | 115 | [M-C₂H₄]⁺ |

Table 4: Key fragments in the mass spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound will exhibit characteristic signals for the aromatic and allyl protons and carbons. While a specific experimental spectrum for the final product was not found in the available search results, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

¹H NMR (Proton NMR):

-

Aromatic Protons: Two doublets in the range of δ 7.2-7.7 ppm, corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

-

Allyl Protons:

-

A multiplet around δ 5.8-6.0 ppm for the vinyl proton (-CH=).

-

Two multiplets around δ 5.0-5.2 ppm for the terminal vinyl protons (=CH₂).

-

A doublet around δ 3.4-3.6 ppm for the benzylic protons (-CH₂-).

-

¹³C NMR (Carbon-13 NMR):

-

Nitrile Carbon (-C≡N): A signal around δ 118-120 ppm.

-

Aromatic Carbons: Signals in the range of δ 110-145 ppm, including the ipso-carbon attached to the nitrile group, the CH carbons, and the quaternary carbon attached to the allyl group.

-

Allyl Carbons:

-

A signal around δ 135-138 ppm for the internal vinyl carbon (-CH=).

-

A signal around δ 115-117 ppm for the terminal vinyl carbon (=CH₂).

-

A signal around δ 38-40 ppm for the benzylic carbon (-CH₂-).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the nitrile and alkene groups.

-

C≡N Stretch: A sharp, medium-intensity band around 2220-2230 cm⁻¹.

-

C=C Stretch (alkene): A medium-intensity band around 1640-1650 cm⁻¹.

-

=C-H Stretch (alkene): Bands above 3000 cm⁻¹.

-

C-H Stretch (aromatic): Bands around 3030-3100 cm⁻¹.

-

C=C Stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound. Three robust and versatile synthetic strategies—Suzuki-Miyaura coupling, Heck reaction, and Wittig reaction—have been presented with detailed mechanistic insights and adaptable experimental protocols. The successful synthesis and purification of the target compound can be verified through the provided spectroscopic characterization data. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of this important building block for drug discovery and materials science.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-allylbenzonitrile. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Wikipedia. (2024). Heck reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ). Retrieved from [Link]

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

-

The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.). Retrieved from [Link]

-

A Solvent Free Wittig Reaction. (2017). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and.... Retrieved from [Link]

-

YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN104892456A - Method for preparing benzonitrile compound.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile.... Retrieved from [Link]

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

-

Jack Westin. (n.d.). Nmr Spectroscopy - Molecular Structure And Absorption Spectra - MCAT Content. Retrieved from [Link]

- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.

- Google Patents. (n.d.). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.

Sources

Section 1: Compound Identification and Overview

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(4-Cyanophenyl)-1-propene (4-Allylbenzonitrile)

This compound, more commonly known by its synonym 4-allylbenzonitrile, is a bifunctional organic molecule featuring a terminal alkene and an aromatic nitrile. This unique combination of reactive groups makes it a valuable and versatile building block in synthetic organic chemistry, particularly as a precursor for more complex molecules in materials science and pharmaceutical development. The cyano group acts as a potent electron-withdrawing group and a useful synthetic handle for transformation into other functionalities, while the allyl group provides a site for additions, oxidations, and polymerization reactions.

The structural arrangement of the allyl and cyano moieties on the phenyl ring dictates its reactivity. The nitrile group's electron-withdrawing nature influences the aromatic ring's susceptibility to electrophilic substitution, while the terminal double bond offers a distinct site for orthogonal chemical modifications.

| Identifier | Value |

| IUPAC Name | 4-allylbenzonitrile |

| Synonyms | This compound, p-Allylbenzonitrile |

| CAS Number | 10554-47-9 |

| Molecular Formula | C₁₀H₉N |

| Molecular Weight | 143.19 g/mol |

| Canonical SMILES | C=CCC1=CC=C(C=C1)C#N |

| InChI Key | FZYBCFPBLFMDLD-UHFFFAOYSA-N |

Section 2: Physicochemical and Spectroscopic Properties

The physical properties of 4-allylbenzonitrile are characteristic of a small, aromatic molecule. It is a liquid at room temperature with a boiling point that necessitates vacuum distillation for purification to avoid thermal decomposition. Spectroscopic analysis is essential for its unambiguous identification and quality control.

Table of Physicochemical Properties:

| Property | Value | Source |

| Boiling Point | 116-118 °C at 11 mmHg | N/A |

| Density | 0.979 g/cm³ (Predicted) | [1] |

| Refractive Index (n²⁰/D) | 1.543 | N/A |

| Flash Point | >230 °F (>110 °C) | N/A |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum provides a clear signature for the allyl group, typically showing a doublet for the two methylene protons adjacent to the ring, a multiplet for the vinylic proton, and two distinct multiplets for the terminal vinylic protons. The aromatic protons usually appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon spectrum will show distinct signals for the nitrile carbon (typically >110 ppm), the aromatic carbons, and the three carbons of the allyl group.

-

IR Spectroscopy: The infrared spectrum is dominated by a sharp, strong absorption band around 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretch. It also displays characteristic peaks for C=C stretching of the alkene and aromatic ring, as well as C-H stretching and bending vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns can provide further structural confirmation.[2][3]

Section 3: Synthesis and Mechanistic Insights

The synthesis of 4-allylbenzonitrile is most efficiently achieved through cross-coupling reactions, which offer high yields and functional group tolerance. The choice of methodology is dictated by the availability of starting materials, scalability, and cost-effectiveness.

Primary Synthesis Route: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely adopted method for forming carbon-carbon bonds. In the context of 4-allylbenzonitrile synthesis, this involves the palladium-catalyzed reaction between an allylboronic acid derivative and 4-bromobenzonitrile.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) complex, such as Pd(PPh₃)₄, is used because it can readily undergo oxidative addition with the aryl halide (4-bromobenzonitrile), initiating the catalytic cycle.

-

Base: A base, typically an aqueous solution of sodium carbonate or potassium phosphate, is crucial. It activates the boronic acid derivative, forming a more nucleophilic boronate species, which facilitates the key transmetalation step with the palladium complex.

-

Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed. This ensures that both the organic-soluble reactants and the water-soluble inorganic base can interact effectively at the interface, driving the reaction to completion.

Experimental Protocol: Synthesis of 4-Allylbenzonitrile

-

Reactor Setup: To a three-necked, round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-bromobenzonitrile (1.0 eq), allylboronic acid pinacol ester (1.2 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.02 eq).

-

Solvent and Base Addition: Add toluene (5 mL per mmol of 4-bromobenzonitrile) and a 2M aqueous solution of potassium carbonate (3.0 eq).

-

Inert Atmosphere: Purge the system with nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 4-allylbenzonitrile.

Synthesis Workflow Diagram:

Caption: Suzuki-Miyaura coupling workflow for 4-allylbenzonitrile synthesis.

Section 4: Chemical Reactivity and Derivatization

The utility of 4-allylbenzonitrile as a synthetic intermediate stems from the distinct reactivity of its three functional components: the nitrile group, the alkene double bond, and the aromatic ring.

Reactivity Hotspots Diagram:

Caption: Key reactive sites on the 4-allylbenzonitrile molecule.

-

Reactions of the Nitrile Group:

-

Reduction: The cyano group can be readily reduced to a primary amine (4-allylbenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is fundamental in drug development for introducing a basic amine moiety, which is often crucial for receptor binding and improving solubility.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding 4-allylbenzoic acid.[4] This provides a route to amides, esters, and other acid derivatives.

-

-

Reactions of the Alkene Group:

-

Oxidation: The terminal double bond can be oxidized to form a diol using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). Oxidative cleavage with ozone (O₃) can yield an aldehyde.

-

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ gas over Pd/C) can selectively reduce the double bond to a propyl group, yielding 4-propylbenzonitrile, without affecting the nitrile or aromatic ring under controlled conditions.

-

Addition Reactions: The alkene is susceptible to electrophilic addition, such as hydrohalogenation (H-X) or halogenation (X₂).

-

-

Reactions of the Aromatic Ring:

-

Electrophilic Aromatic Substitution: The nitrile group is a meta-director and strongly deactivating. Therefore, electrophilic substitution reactions like nitration or halogenation will be sluggish and will primarily occur at the positions meta to the cyano group (i.e., ortho to the allyl group).

-

Section 5: Applications in Research and Drug Development

4-Allylbenzonitrile serves as a key scaffold or intermediate in the synthesis of pharmacologically active compounds. Its rigid phenyl ring acts as a spacer, while the cyano and allyl groups provide vectors for modification to optimize binding, selectivity, and pharmacokinetic properties.[5][6]

-

Scaffold for Receptor Antagonists: The cyanophenyl moiety is a common feature in antagonists for various receptors. For example, derivatives have been explored in the development of androgen receptor (AR) antagonists for prostate cancer therapy.[7] The nitrile group can act as a crucial hydrogen bond acceptor in the ligand-binding pocket of a target protein.

-

Precursor for Cannabinoid Receptor Modulators: The general structure is related to scaffolds used in the discovery of cannabinoid-1 (CB1) receptor inverse agonists, which have been investigated for the treatment of obesity.[8] In these contexts, the allyl group can be functionalized to introduce side chains that enhance potency and modulate properties like metabolic stability.

-

Synthesis of Bioactive Molecules: The reduction of the nitrile to an amine provides a route to compounds like 4-allylbenzylamine, a building block for synthesizing more elaborate drug candidates. The amine can be used in amide bond formation, reductive amination, or as a nucleophile to build heterocyclic systems.

The strategic value of 4-allylbenzonitrile lies in its ability to serve as a starting point for generating diverse chemical libraries. By systematically modifying the nitrile and allyl groups, medicinal chemists can perform structure-activity relationship (SAR) studies to identify compounds with optimal therapeutic profiles.

Section 6: References

-

MOLBASE. (n.d.). 3-(4-cyanophenyl)-1-(4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenepropanoic acid, 4-cyano-, ethyl ester. Retrieved from [Link]

-

Lin, L. S., et al. (2006). Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the treatment of obesity. Journal of Medicinal Chemistry, 49(26), 7584-7. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1 H -pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor. Retrieved from [Link]

-

Google Patents. (n.d.). CN113214111A - Preparation method of 3- (2-cyanophenyl) propionic acid and 4-cyano-1-indanone. Retrieved from

-

PubMed. (n.d.). N-cyanomethyl-N-methyl-1-(3',4'-methylenedioxyphenyl)-2-propylamine: an MDMA manufacturing by-product. Retrieved from [Link]

-

Drug Discovery Chemistry. (2025). Conference Brochure. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Pro-Drug Development. Retrieved from [Link]

-

SpectraBase. (n.d.). (E)-3-(4-Fluorophenyl)-1-phenylpropene. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Cyanophenyl)-3-hydroxy-3-phenyl-1-propanone. Retrieved from [Link]

-

ResearchGate. (2021). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][9][10]dioxin-6-yl)prop-2-en-1-one. Retrieved from [Link]

Sources

- 1. 3-(4-CYANOPHENYL)-2-METHYL-1-PROPENE | 97780-97-7 [amp.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Sigma Aldrich 3-(4-Cyanophenyl)propionic acid 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 5. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy 3-(4-Cyanophenyl)-2-methyl-1-propene | 97780-97-7 [smolecule.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

3-(4-Cyanophenyl)-1-propene CAS number 51980-05-3

An In-Depth Technical Guide to 3-(4-Cyanophenyl)-1-propene (CAS 51980-05-3) for Advanced Research and Development

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of this compound, also known as 4-allylbenzonitrile. Designed for researchers, medicinal chemists, and materials scientists, this guide moves beyond basic data to explore the molecule's synthetic utility, reactivity, and potential applications, grounded in established chemical principles.

Strategic Significance: A Bifunctional Scaffold for Innovation

At its core, this compound is a versatile building block whose value lies in its distinct, orthogonally reactive functional groups: a terminal alkene (the propene moiety) and an aromatic nitrile (the cyanophenyl moiety). This bifunctionality allows for selective, stepwise modifications, making it an attractive starting point for the synthesis of complex molecular architectures.

The allyl group provides a handle for a wide array of transformations including, but not limited to, oxidation, reduction, epoxidation, and cross-coupling reactions. The aromatic nitrile is a stable precursor to primary amines, carboxylic acids, and various heterocyclic systems, which are privileged structures in medicinal chemistry. This duality is the primary driver of its utility in modern drug discovery and materials science.

Core Physicochemical & Spectroscopic Identity

Precise characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below. While experimental values can vary slightly based on purity and conditions, these represent the accepted reference data.

| Property | Value | Source |

| CAS Number | 51980-05-3 | |

| Molecular Formula | C₁₀H₉N | |

| Molecular Weight | 143.19 g/mol | |

| IUPAC Name | 4-(prop-2-en-1-yl)benzonitrile | |

| Purity (Typical) | ≥95% | |

| Physical State | Not available, likely a liquid or low-melting solid |

Anticipated Spectroscopic Fingerprint:

Verifying the identity and purity of the compound is critical. Based on its structure, the following spectral characteristics are expected. These data are foundational for reaction monitoring and final product validation.

-

¹H NMR (Proton NMR): The proton spectrum provides a clear map of the molecule's hydrogen environments. Key expected signals include:

-

Aromatic protons appearing as two distinct doublets (an AA'BB' system) in the δ 7.4-7.8 ppm range.

-

An internal vinyl proton (-CH=) as a multiplet around δ 5.9-6.1 ppm.

-

Two terminal vinyl protons (=CH₂) as multiplets or doublet of doublets around δ 5.1-5.3 ppm.

-

Benzylic protons (-CH₂-) as a doublet around δ 3.5 ppm.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum complements the ¹H NMR by identifying each unique carbon environment. Expected shifts include:

-

A nitrile carbon (C≡N) signal around δ 118-120 ppm.

-

Multiple signals in the aromatic region (δ 128-145 ppm).

-

Vinyl carbon signals (CH₂=CH-) between δ 115-140 ppm.

-

A benzylic carbon (-CH₂) signal around δ 39-41 ppm.

-

-

IR (Infrared) Spectroscopy: IR is used to confirm the presence of key functional groups.

-

A sharp, strong C≡N stretch at approximately 2220-2230 cm⁻¹.

-

A C=C alkene stretch around 1640 cm⁻¹.

-

Sp² C-H stretches above 3000 cm⁻¹ and sp³ C-H stretches below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern.

-

The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight (approx. 143.19).

-

Synthesis and Purification: A Validated Protocol

While various synthetic routes exist, palladium-catalyzed cross-coupling reactions offer a reliable and high-yielding approach for constructing the C-C bond between the phenyl ring and the allyl group. The Suzuki-Miyaura coupling is an exemplary choice due to its functional group tolerance and generally mild reaction conditions.

Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol describes a representative lab-scale synthesis. The causality for each step is explained to ensure a self-validating and robust procedure.

Step 1: Reagent Preparation and Inert Atmosphere

-

Action: To a flame-dried Schlenk flask, add 4-bromobenzonitrile (1.0 eq), allylboronic acid pinacol ester (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

-

Causality: The use of a flame-dried flask and subsequent inert gas purging is critical to exclude atmospheric oxygen and moisture, which can deactivate the palladium catalyst and lead to side reactions. Allylboronic acid pinacol ester is chosen for its stability and ease of handling compared to the free boronic acid.

Step 2: Solvent and Base Addition

-

Action: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 ratio). Add a base, such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Causality: The solvent must solubilize both the organic and inorganic reagents. Water is essential for the catalytic cycle, facilitating the transmetalation step. The base is required to activate the boronic ester for transmetalation with the palladium center.

Step 3: Reaction Execution

-

Action: Heat the reaction mixture to 80-90 °C under an inert atmosphere (Nitrogen or Argon) and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. Monitoring ensures the reaction is stopped upon completion, preventing potential degradation of the product.

Step 4: Workup and Extraction

-

Action: Cool the reaction to room temperature. Add water and extract the aqueous phase with an organic solvent like ethyl acetate (3x). Combine the organic layers.

-

Causality: This standard aqueous workup removes the inorganic base and salts. Multiple extractions with an appropriate organic solvent ensure quantitative recovery of the desired product from the aqueous phase.

Step 5: Purification

-

Action: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

-

Causality: Drying removes residual water. Flash chromatography is the gold standard for separating the target compound from unreacted starting materials, catalyst residues, and by-products, yielding the pure this compound.

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Reactivity and Strategic Applications in Drug Discovery

The true potential of this compound is realized through its derivatization. The molecule serves as a versatile scaffold for accessing diverse chemical matter.

Key Reaction Pathways:

-

Allyl Group Transformations: The terminal double bond is a hub of reactivity.

-

Oxidation/Epoxidation: Can be converted to an epoxide, diol, or aldehyde, introducing oxygenated functionalities.

-

Hydrogenation: Selective reduction of the double bond yields the corresponding propyl-substituted benzonitrile.

-

Isomerization: Transition metal catalysts can isomerize the terminal alkene to the more stable internal alkene, creating a conjugated system.

-

-

Nitrile Group Modifications: The cyano group is a gateway to other critical functional groups.

-

Reduction: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) convert the nitrile to a primary amine (4-allylbenzylamine), a common pharmacophore.

-

Hydrolysis: Acidic or basic hydrolysis transforms the nitrile into a carboxylic acid (4-allylbenzoic acid), enabling amide coupling and further functionalization.

-

Cyclization: The nitrile can participate in cyclization reactions to form heterocycles like tetrazoles.

-

Application in Scaffolding for Bioactive Molecules:

This compound is a precursor for molecules with potential therapeutic value. Research has indicated that related cyanophenyl structures are part of molecules being investigated as:

-

Cannabinoid Receptor Inverse Agonists: For potential treatment of obesity.

-

Androgen Receptor (AR) Antagonists: For applications in prostate cancer therapy.

-

Enzyme Inhibitors: As a core for synthesizing inhibitors of enzymes like aromatase or TNFα.

The diagram below illustrates how the core scaffold can be logically diversified.

An In-Depth Technical Guide to the Structure Elucidation of 3-(4-Cyanophenyl)-1-propene

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the identity, purity, and potential functionality of a molecule. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 3-(4-cyanophenyl)-1-propene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the strategic rationale behind the selection of analytical techniques, the interpretation of spectral data, and the logical convergence of evidence to build an unassailable structural proof. We will employ a suite of spectroscopic methods, including Mass Spectrometry, Infrared (IR) Spectroscopy, and a full complement of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to meticulously piece together the molecular architecture of the target compound.

Introduction: The Imperative of Structural Verification

In the realm of organic chemistry and drug discovery, a molecule's identity is paramount. The arrangement of atoms and bonds dictates its physical properties, reactivity, and biological activity. The process of structure elucidation is, therefore, not merely a characterization step but a fundamental validation of a substance's nature.[1][2] This guide focuses on this compound, a molecule possessing several key functional groups—a terminal alkene, a benzylic system, and an aromatic nitrile—that provide excellent opportunities to demonstrate the power of modern spectroscopic techniques. Our approach is systematic, beginning with the determination of the molecular formula and proceeding through the identification of functional groups and the establishment of atomic connectivity.[1]

The structure of this compound is as follows:

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structure of this compound has been unequivocally determined through the systematic application of mass spectrometry, infrared spectroscopy, and a comprehensive suite of one- and two-dimensional NMR experiments. Each technique provided complementary information, and the collective data converge to a single, validated structure. This guide exemplifies a robust and logical workflow that is fundamental to modern chemical research and drug development, ensuring the absolute certainty of molecular identity.

References

-

PubChem. (n.d.). 3-(4-cyanophenyl)-propionic acid. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Important COSY (-) and HMBC ( ) correlations. Retrieved from [Link]

-

Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Mass Spectrometry Reviews, 9(5), 583-630. Retrieved from [Link]

-

Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 22-27. Retrieved from [Link]

-

Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 9(2), 187-233. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propene. Retrieved from [Link]

-

Avancini, J., Contessoto, L. G., & Pupo, M. T. (2012). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry, 50(S1), S39-S44. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Key 2D NMR correlations of compounds 3–5. Retrieved from [Link]

-

Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2993-2997. Retrieved from [Link]

-

ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... Retrieved from [Link]

-

JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propene. Retrieved from [Link]

-

YouTube. (2012). Introduction to IR Spectroscopy - Alkenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Computer methods for structure elucidation of new organic compounds from NMR spectra. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Terminal Alkene in 3-(4-Cyanophenyl)-1-propene

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the terminal alkene in 3-(4-cyanophenyl)-1-propene. The presence of the electron-withdrawing cyanophenyl group at the allylic position significantly influences the chemical behavior of the double bond, presenting unique opportunities and challenges in organic synthesis. This document explores a range of synthetically important transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. For each reaction class, we delve into the underlying mechanisms, discuss the impact of the cyanophenyl moiety, and provide field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile chemistry of this substrate in their synthetic endeavors.

Introduction: The Unique Electronic Profile of this compound

Alkenes are fundamental building blocks in organic chemistry, offering a rich platform for a multitude of chemical transformations.[1][2] The reactivity of a carbon-carbon double bond is intrinsically linked to its electronic environment. In the case of this compound, the terminal alkene is electronically influenced by the adjacent cyanophenyl group. The cyano group is a potent electron-withdrawing group through both inductive and resonance effects, which deactivates the benzene ring towards electrophilic substitution.[3] This electron-withdrawing nature has a profound impact on the reactivity of the allylic position and, consequently, the terminal double bond.

This guide will systematically explore the reactivity of the terminal alkene in this compound across several key reaction classes:

-

Oxidative Transformations: Epoxidation, Dihydroxylation, and Wacker-Tsuji Oxidation.

-

Reductive Transformations: Catalytic Hydrogenation.

-

Addition and Substitution Reactions: Hydroboration-Oxidation and Allylic Halogenation.

-

Carbon-Carbon Bond Forming Reactions: The Heck Reaction.

For each of these, we will examine the mechanistic underpinnings and provide detailed experimental protocols to enable successful implementation in a laboratory setting.

Oxidative Transformations of the Terminal Alkene

The double bond in this compound is susceptible to a variety of oxidative transformations, leading to the formation of valuable functional groups.

Epoxidation

The conversion of the terminal alkene to an epoxide opens avenues for the synthesis of various downstream products. Asymmetric epoxidation of styrenes and related compounds has been a subject of intense research.[4][5] The presence of the electron-withdrawing cyanophenyl group can influence the rate of epoxidation. In some catalytic systems, styrenes with electron-withdrawing groups have shown a slight increase in yield for epoxidation.[6]

Mechanistic Considerations: The epoxidation of alkenes can be achieved using various reagents, with peroxy acids being a common choice. The reaction proceeds through a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond. For asymmetric epoxidation, chiral catalysts are employed to control the stereochemical outcome.[4]

Experimental Protocol: Epoxidation of this compound

| Step | Procedure | Notes |

| 1 | Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask. | Ensure all glassware is dry. |

| 2 | Cool the solution to 0 °C in an ice bath. | |

| 3 | Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise to the stirred solution. | m-CPBA is a solid and should be handled with care. |

| 4 | Monitor the reaction progress by Thin Layer Chromatography (TLC). | The reaction is typically complete within a few hours. |

| 5 | Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. | This neutralizes the acidic byproducts. |

| 6 | Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. | |

| 7 | Purify the crude product by column chromatography on silica gel. | A mixture of hexanes and ethyl acetate is a common eluent system. |

Dihydroxylation

The syn-dihydroxylation of the terminal alkene in this compound yields a vicinal diol, a valuable synthetic intermediate. Osmium tetroxide (OsO₄) is a highly reliable reagent for this transformation, typically used in catalytic amounts in conjunction with a co-oxidant.[7][8] The Upjohn dihydroxylation utilizes N-methylmorpholine N-oxide (NMO) as the stoichiometric oxidant.[9]

Mechanistic Considerations: The reaction proceeds through a concerted [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate ester.[7][10] This intermediate is then hydrolyzed to yield the syn-diol and a reduced osmium species, which is re-oxidized by the co-oxidant to complete the catalytic cycle.[7][9]

Workflow for Dihydroxylation:

Caption: Dihydroxylation workflow.

Wacker-Tsuji Oxidation

The Wacker-Tsuji oxidation provides a method for the conversion of terminal alkenes to methyl ketones.[11][12][13][14] This palladium-catalyzed reaction utilizes a co-oxidant, often copper(II) chloride, to regenerate the active palladium(II) catalyst.[14] For this compound, this reaction would yield 1-(4-cyanophenyl)propan-2-one.

Mechanistic Considerations: The mechanism involves the coordination of the alkene to a palladium(II) species, followed by nucleophilic attack of water on the coordinated double bond. Subsequent β-hydride elimination and reductive elimination afford the ketone product and palladium(0). The palladium(0) is then re-oxidized by the co-oxidant to complete the catalytic cycle.[13]

Reductive Transformation: Catalytic Hydrogenation

Catalytic hydrogenation is a fundamental reaction for the saturation of double bonds.[2][15] In the case of this compound, this reaction will reduce the terminal alkene to an alkane, yielding 3-(4-cyanophenyl)propane.

Mechanistic Considerations: The reaction occurs on the surface of a heterogeneous metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).[15][16][17][18] Hydrogen gas is adsorbed onto the catalyst surface and dissociates into hydrogen atoms. The alkene also adsorbs onto the surface, and the hydrogen atoms are transferred sequentially to the carbons of the double bond, resulting in syn-addition.[15][17]

Experimental Protocol: Catalytic Hydrogenation

| Step | Procedure | Notes |

| 1 | Dissolve this compound in a suitable solvent like ethanol or ethyl acetate in a hydrogenation flask. | |

| 2 | Add a catalytic amount of 10% Pd/C. | Handle the catalyst with care as it can be pyrophoric. |

| 3 | Connect the flask to a hydrogen source (e.g., a balloon or a Parr hydrogenator). | |

| 4 | Purge the flask with hydrogen to remove air. | |

| 5 | Stir the reaction mixture vigorously under a hydrogen atmosphere. | |

| 6 | Monitor the reaction by TLC or GC-MS. | |

| 7 | Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. | |

| 8 | Concentrate the filtrate under reduced pressure to obtain the product. |

Addition and Substitution Reactions

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step process that converts an alkene into an alcohol with anti-Markovnikov regioselectivity.[19][20][21] For this compound, this reaction will produce 3-(4-cyanophenyl)propan-1-ol. The electronic effects of the cyanophenyl group are not expected to significantly alter the regiochemical outcome, as steric factors are the primary determinant in the hydroboration of terminal alkenes.[22]

Mechanistic Considerations: In the first step, borane (BH₃) adds across the double bond in a concerted, syn-addition. The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon. In the second step, the resulting organoborane is oxidized with hydrogen peroxide in the presence of a base, which replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry.[19][20]

Reaction Pathway for Hydroboration-Oxidation:

Caption: Hydroboration-oxidation pathway.

Allylic Halogenation

While the primary focus of this guide is the reactivity of the double bond, it is important to consider the reactivity of the allylic position. Allylic halogenation can occur in the presence of a halogen and a radical initiator, or by using reagents like N-bromosuccinimide (NBS).[23][24][25][26] This reaction proceeds via a radical chain mechanism.[23] The stability of the resulting allylic radical, which is enhanced by resonance with the double bond, favors substitution at the allylic position over addition to the double bond, especially at low halogen concentrations.[23]

Carbon-Carbon Bond Forming Reactions: The Heck Reaction

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[27][28][29] this compound can serve as the alkene component in a Heck reaction, coupling with an aryl or vinyl halide to form a more complex substituted alkene.

Mechanistic Considerations: The catalytic cycle of the Heck reaction involves the oxidative addition of the unsaturated halide to a palladium(0) species, followed by coordination of the alkene. Migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination releases the product and regenerates the palladium catalyst.

Conclusion

The terminal alkene of this compound exhibits a rich and versatile reactivity profile. The presence of the electron-withdrawing cyanophenyl group at the allylic position modulates the electronic properties of the double bond, influencing the rates and, in some cases, the outcomes of various transformations. This guide has provided a detailed overview of key reactions, including oxidation, reduction, addition, and carbon-carbon bond-forming processes. The experimental protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers in organic synthesis and drug development, enabling the effective utilization of this compound as a versatile building block for the construction of complex molecular architectures.

References

-

Asymmetric epoxidation of various styrenes using carbocyclic oxazolidinone-containing ketone 3 has been investigated. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

-

Catalytic Hydrogenation of Alkenes. (2023, January 22). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Catalytic Hydrogenation of Alkenes by a (PPP)Pincer-Ligated Cobalt(II) Complex. (2023, May 23). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Dihydroxylation. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Free-radical halogenation. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Heck reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Hydroboration–oxidation reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. (2011, July 1). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

Radical Allylic Halogenation. (2023, January 22). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Reactivity of Alkenes. (2023, January 22). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

-

Tsuji–Wacker-Type Oxidation beyond Methyl Ketones: Reacting Unprotected Carbohydrate-Based Terminal Olefins through the “Uemura System” to Hemiketals and α,β-Unsaturated Diketones. (2019, September 26). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Upjohn Dihydroxylation. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Wacker Oxidation. (2023, January 22). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Wacker process. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Wacker-Tsuji Oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Alkenes – Reactions and Synthesis. (n.d.). Fiveable. Retrieved January 17, 2026, from [Link]

-

Catalyzed Mizoroki–Heck Reaction or C–H Activation. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Hydroboration Oxidation of Alkenes. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

-

Hydroboration/oxidation vs acid-catalyzed hydration of 1-phenylpropene. (2014, November 2). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]

-

Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions?. (2018, May 25). Quora. Retrieved January 17, 2026, from [Link]

-

Lecture for Lesson IV.15: Radical Halogenation of Allylic and Benzylic Compounds. (2020, November 23). YouTube. Retrieved January 17, 2026, from [Link]

-

Ch 10 : Radical halogenation of allylic systems. (n.d.). University of Calgary. Retrieved January 17, 2026, from [Link]

-

ALLYLIC HALOGENATION.pptx. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]

-

Catalyst structure and substituent effects on epoxidation of styrenics with immobilized Mn(tmtacn) complexes. (n.d.). RTI International. Retrieved January 17, 2026, from [Link]

-

Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. (2021, March 22). Chemical Science (RSC Publishing). Retrieved January 17, 2026, from [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. Retrieved January 17, 2026, from [Link]

-

Hydroboration Oxidation of Alkenes. (2013, March 28). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

Oso4. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]

- 6. Catalyst structure and substituent effects on epoxidation of styrenics with immobilized Mn(tmtacn) complexes | RTI [rti.org]

- 7. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 8. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]

- 9. Upjohn Dihydroxylation [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Tsuji–Wacker-Type Oxidation beyond Methyl Ketones: Reacting Unprotected Carbohydrate-Based Terminal Olefins through the “Uemura System” to Hemiketals and α,β-Unsaturated Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Wacker process - Wikipedia [en.wikipedia.org]

- 14. Wacker-Tsuji Oxidation [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. study.com [study.com]

- 17. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 20. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 25. m.youtube.com [m.youtube.com]

- 26. ALLYLIC HALOGINATION.pptx [slideshare.net]

- 27. Heck reaction - Wikipedia [en.wikipedia.org]

- 28. Heck Reaction [organic-chemistry.org]

- 29. youtube.com [youtube.com]

Electronic effects of the para-cyano group in aromatic compounds

An In-Depth Technical Guide to the Electronic Effects of the para-Cyano Group in Aromatic Compounds

Abstract

The cyano (-C≡N) group is a compact, linear, and powerfully electron-withdrawing functional group that imparts profound and highly directional electronic effects upon aromatic systems. When positioned para to a reaction center or another substituent, its influence is maximized, making it a cornerstone of molecular design in fields ranging from medicinal chemistry to materials science. This guide provides a detailed exploration of the fundamental electronic properties of the para-cyano group, quantifying its impact on reactivity and physicochemical properties, and detailing its strategic application in drug design. We will dissect the interplay of its inductive and resonance effects, contextualize its influence using the Hammett relationship, and provide practical insights into its role in modulating molecular behavior.

The Duality of Electronic Influence: Inductive and Resonance Effects

The net electronic effect of the para-cyano group is a synergistic combination of two distinct mechanisms: a potent inductive effect and a significant resonance effect. Both operate in concert to withdraw electron density from the aromatic ring.

The Inductive Effect (-I)

The inductive effect is the transmission of charge through sigma (σ) bonds. The cyano group exerts a strong electron-withdrawing inductive effect (-I) owing to the high electronegativity of the nitrogen atom. This creates a dipole along the C≡N bond, which in turn polarizes the sp-hybridized carbon atom. This carbon, now electron-deficient, withdraws electron density from the aromatic ring through the connecting σ-bond.[1] This effect weakens with distance but is a primary contributor to the group's overall electron-withdrawing character.

The Resonance Effect (-M or -R)

The resonance (or mesomeric) effect involves the delocalization of π-electrons across the conjugated system of the aromatic ring and the substituent. The cyano group is a classic example of a group with a -M effect, as it can accept π-electron density from the ring.[1] The π-system of the C≡N triple bond overlaps with the π-system of the benzene ring, allowing for the delocalization shown in the resonance structures below.

This delocalization pulls electron density out of the ring and onto the terminal nitrogen atom. Critically, this effect preferentially removes electron density from the ortho and para positions, creating a partial positive charge at these sites.[1] This has profound consequences for the regioselectivity of chemical reactions.

Caption: Resonance delocalization in benzonitrile, showing positive charge accumulation at ortho and para positions.

Quantifying the Effect: The Hammett Equation

To move from a qualitative description to a quantitative measure, we employ linear free-energy relationships, most notably the Hammett equation:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

-

k or K is the rate or equilibrium constant for the substituted aromatic compound.

-

k₀ or K₀ is the constant for the unsubstituted (hydrogen) reference compound.

-

σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent.

-

ρ (rho) is the reaction constant , which depends on the nature of the reaction but not the substituent.

The substituent constant, σ, is a direct measure of the electronic effect of a substituent. For the para-cyano group, the Hammett constant σₚ = +0.66 .[2] The positive sign indicates a strong electron-withdrawing effect. By comparison, this value is greater than that of halogens like chlorine (σₚ = +0.23) and trifluoromethyl (σₚ = +0.54), and approaches the potent nitro group (σₚ = +0.78).[2]

| Substituent | Hammett Constant (σₚ) | Electronic Nature |

| -OH | -0.37 | Strong EDG |

| -CH₃ | -0.17 | Weak EDG |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Weak EWG |

| -CF₃ | +0.54 | Strong EWG |

| -CN | +0.66 | Strong EWG |

| -NO₂ | +0.78 | Very Strong EWG |

| Data sourced from Hammett equation literature.[2] |

This high positive σₚ value causally explains why para-cyanobenzoic acid is a stronger acid than benzoic acid and why para-cyanoaniline is a weaker base than aniline. The cyano group stabilizes the negative charge of the carboxylate anion and destabilizes the positive charge of the anilinium cation, respectively.[3]

Impact on Aromatic Ring Reactivity: A Tale of Two Mechanisms

The powerful electron-withdrawing nature of the para-cyano group profoundly alters the reactivity of the aromatic ring, deactivating it for one class of reactions while strongly activating it for another.

Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile attacks the electron-rich π-system of the benzene ring. The cyano group, by withdrawing electron density, makes the ring less nucleophilic and thus strongly deactivates it towards electrophilic attack.[1][4] Reactions like nitration or halogenation require harsher conditions compared to benzene.

Furthermore, as shown in the resonance diagram (Section 1.2), the ortho and para positions are particularly electron-deficient. This directs incoming electrophiles to the least deactivated positions, the meta carbons , making the cyano group a meta-director in EAS.

Nucleophilic Aromatic Substitution (SₙAr)

Conversely, the para-cyano group is a powerful activating group for Nucleophilic Aromatic Substitution (SₙAr). This reaction requires an electron-deficient aromatic ring and a good leaving group. The cyano group excels at stabilizing the negatively charged intermediate, known as the Meisenheimer complex, through both resonance and induction. This stabilization is most effective when the cyano group is ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the electronegative nitrogen atom. In some cases, the cyanide ion itself can even function as the leaving group.[5][6]

Caption: SₙAr mechanism showing stabilization of the Meisenheimer intermediate by a para-cyano group.

Strategic Applications in Drug Design and Medicinal Chemistry

The unique electronic and steric properties of the para-cyano group make it a valuable tool for drug development professionals. More than 60 small molecule drugs on the market contain this functional group.[7][8]

-

Metabolic Stability: The electron-deficient nature of the cyanophenyl ring renders it less susceptible to oxidative metabolism by Cytochrome P450 enzymes, a common pathway for drug deactivation. This can improve a drug candidate's pharmacokinetic profile.[9]

-

Bioisosterism: The cyano group is a well-established bioisostere, a molecular fragment that can replace another while retaining or improving biological activity.[10] It is often used to replace:

-

Target Interactions: Its rigid, linear geometry and strong dipole moment allow it to engage in highly specific, non-covalent interactions within a protein's active site, including hydrogen bonding (acting as an acceptor) and dipole-dipole interactions.[7][12] A prime example is its essential role in non-steroidal aromatase inhibitors like Letrozole and Anastrozole, where the nitrogen atom coordinates with the heme iron of the enzyme.[9][12]

-

Covalent Modification: In recent years, the nitrile has been developed as a reversible or irreversible "warhead" for covalent inhibitors. The electrophilic carbon of the nitrile can be attacked by a nucleophilic residue (e.g., cysteine) in a protein active site, forming a covalent bond that can lead to enhanced potency and duration of action.[7][8]

Experimental Workflow: Synthesis and Characterization

The synthesis of para-cyano substituted aromatic compounds is a well-established area of organic chemistry. Palladium-catalyzed cyanation reactions are among the most robust and versatile methods.

Protocol: Palladium-Catalyzed Cyanation of p-Bromoanisole

This protocol describes a common method for introducing a cyano group onto an aromatic ring using a palladium catalyst and a cyanide source.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add p-bromoanisole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent Addition: Add anhydrous, degassed dimethylformamide (DMF) via syringe to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Heating: Immerse the flask in a preheated oil bath at 120 °C.

-

Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Filter the mixture through a pad of Celite to remove inorganic salts and catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure p-cyanoanisole.

Caption: Experimental workflow for the synthesis of a para-cyano aromatic compound.

Key Characterization Signatures

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band in the region of 2220-2240 cm⁻¹ , characteristic of the C≡N triple bond stretch.[13]

-

¹³C NMR Spectroscopy: The cyano carbon appears around 118-120 ppm , while the aromatic carbon attached to the cyano group (ipso-carbon) is shifted downfield.

-

¹H NMR Spectroscopy: The aromatic protons are deshielded due to the electron-withdrawing nature of the group, with protons ortho to the cyano group showing the largest downfield shift.

Conclusion

The para-cyano group is far more than a simple substituent; it is a precision tool for tuning the electronic landscape of aromatic molecules. Its potent and anisotropic electron-withdrawing properties, arising from a combination of strong inductive and resonance effects, provide chemists with a reliable method to control reactivity, modulate physicochemical properties, and design specific molecular interactions. For researchers in drug discovery and materials science, a thorough understanding of the causality behind these effects is essential for the rational design of novel molecules with enhanced stability, improved pharmacokinetics, and superior target affinity. The continued application and exploration of the cyanophenyl motif ensure its place as a vital component in the modern chemist's toolkit.

References

- Amines - Ncert.

- Nitriles: an attractive approach to the development of covalent inhibitors. Source: PubMed Central.

- Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions?. Source: Quora.

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Source: Signal Transduction and Targeted Therapy.

- Substituent Effects in the Reactivity of Aromatic Rings. Source: Chemistry LibreTexts.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Source: PMC - NIH.

- Nitriles: an attractive approach to the development of covalent inhibitors. Source: RSC Publishing.

- Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles.

- Arenenitrile synthesis by cyanations or substitution. Source: Organic Chemistry Portal.

- Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles.

- Hammett equ

- The High-Resolution Far- to Near-Infrared Anharmonic Absorption Spectra of Cyano-Substituted Polycyclic Aromatic Hydrocarbons

- N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. Source: PMC - PubMed Central.

- Bioisostere. Source: Wikipedia.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. ncert.nic.in [ncert.nic.in]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioisostere - Wikipedia [en.wikipedia.org]

- 11. N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The High-Resolution Far- to Near-Infrared Anharmonic Absorption Spectra of Cyano-Substituted Polycyclic Aromatic Hydrocarbons from 300 - 6200 cm-1 [arxiv.org]

The Versatility of Cyanophenyl Moieties: A Technical Guide to Their Application in Advanced Materials

Foreword: The Enduring Relevance of the Cyano-Aryl Motif

In the vast landscape of materials science, few functional groups have demonstrated the versatility and enduring impact of the cyanophenyl moiety. Its unique combination of a strong dipole moment, electron-withdrawing nature, and linear geometry has made it a cornerstone in the development of materials that shape our technological world.[1][2] From the ubiquitous liquid crystal displays (LCDs) in our pockets and on our desks to the next generation of organic electronics and functional polymers, the cyanophenyl group consistently enables critical material properties. This guide provides researchers, scientists, and drug development professionals with an in-depth technical exploration of the core principles, experimental methodologies, and cutting-edge applications of cyanophenyl-containing molecules. Our focus is not merely on the "what," but on the "why"—the causal relationships between molecular structure, processing, and final material performance, grounded in field-proven insights.

The Molecular Workhorse: Intrinsic Properties of the Cyanophenyl Group

The utility of the cyanophenyl group in materials science stems from its fundamental electronic and physical characteristics. The nitrogen atom's high electronegativity and the triple bond's π-system create a powerful electron-withdrawing effect and a significant permanent dipole moment.[1][3] This polarity is central to many of its applications.

-

Strong Dipole Moment & Dielectric Anisotropy: The cyano group imparts a large dipole moment to the molecule, which is crucial for its interaction with external electric fields. In molecules designed with a cyanophenyl group at one end, this leads to a high positive dielectric anisotropy—a key requirement for the operation of nematic liquid crystals in displays.[4]

-

Electron-Withdrawing Nature: As a potent electron-withdrawing group, the cyanophenyl moiety can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a molecule.[5][6] This is a critical design parameter in organic electronics, where precise energy level alignment is necessary for efficient charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs).[5][7]

-

Linearity and Rigidity: The linear sp-hybridized geometry of the nitrile group promotes the formation of elongated, rod-like (calamitic) molecular shapes. This structural feature is fundamental to the formation of liquid crystalline phases.[2][8]

-

Intermolecular Interactions: The cyanophenyl group can participate in a variety of non-covalent interactions, including dipole-dipole interactions and halogen bonds, which influence the self-assembly and packing of molecules in the solid state.[1]

Application I: The Bedrock of Modern Displays - Cyanophenyl-Based Liquid Crystals

The discovery of cyanobiphenyls, such as the archetypal 4-cyano-4'-pentylbiphenyl (5CB), revolutionized display technology.[9] These materials exhibit a stable nematic liquid crystal phase at room temperature, a property that is essential for their use in twisted nematic (TN) LCDs.[1][10]

Causality in Action: Why 5CB is an Ideal Nematic Liquid Crystal

The success of 5CB and related molecules is not accidental; it is a direct result of its molecular architecture. The rigid biphenyl core provides the necessary structural anisotropy, while the flexible pentyl chain helps to lower the melting point, ensuring a liquid phase at room temperature.[1] The terminal cyano group is the key functional component, providing the strong positive dielectric anisotropy that allows the liquid crystal director to be switched by an applied voltage.[4]

Key Performance Metrics for Nematic Liquid Crystals

| Property | Typical Value for 5CB | Significance in Display Applications |

| Nematic-Isotropic Transition (TNI) | 35.0 °C | Defines the upper operating temperature of the display. |

| Crystalline-Nematic Transition (TCN) | 22.5 °C | Defines the lower operating temperature of the display. |

| Dielectric Anisotropy (Δε) | ~ +11.5 | A large positive value ensures a low threshold voltage for switching. |

| Birefringence (Δn) | ~ 0.18 | A high value allows for thin display cells, reducing response times. |